1,5-Dimethyl-4,6-dinitrobenzimidazole
Description
Properties
Molecular Formula |
C9H8N4O4 |
|---|---|
Molecular Weight |
236.18g/mol |
IUPAC Name |
1,5-dimethyl-4,6-dinitrobenzimidazole |
InChI |
InChI=1S/C9H8N4O4/c1-5-6(12(14)15)3-7-8(9(5)13(16)17)10-4-11(7)2/h3-4H,1-2H3 |
InChI Key |
LMSQDAGMFGPQJX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C2C(=C1[N+](=O)[O-])N=CN2C)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=C2C(=C1[N+](=O)[O-])N=CN2C)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Nitro Groups : The presence of nitro groups (e.g., in 4f and the target compound) correlates with higher melting points (>200°C) due to increased intermolecular dipole interactions .
- Halogen Effects: Fluorine at position 5 (4d, 4f) improves metabolic stability and bioavailability compared to non-halogenated analogs .
- Methyl vs.
Q & A
Q. What are the optimal synthetic routes for 1,5-dimethyl-4,6-dinitrobenzimidazole, and how do reaction conditions influence yield?
The synthesis typically involves multistep reactions, starting with nitration and alkylation of benzimidazole precursors. Key factors include:
- Solvent selection : Polar aprotic solvents like DMSO enhance nitro-group introduction (65% yield observed in analogous nitration reactions) .
- Catalysts : Acidic conditions (e.g., glacial acetic acid) promote cyclization and nitro-group stability .
- Temperature control : Reflux at 80–100°C for 4–18 hours ensures complete reaction while minimizing decomposition .
Data Table:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C → RT | 65–70 | |
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | 75–80 |
Q. What purification and characterization methods are recommended for this compound?
- Purification : Crystallization using ethanol/water mixtures removes byproducts effectively . Distillation under reduced pressure is advised for intermediates .
- Characterization :
- ¹H/¹³C-NMR : Confirm methyl and nitro-group positions (e.g., δ ~2.5 ppm for methyl protons; δ ~150 ppm for nitro carbons) .
- Mass spectrometry (MS) : ESI-MS detects [M+H]⁺ peaks, with HRMS validating molecular formulas (e.g., observed vs. calculated m/z) .
- Elemental analysis : Verify C, H, N, O content within ±0.3% deviation .
Q. How can researchers distinguish between structural isomers during synthesis?
- Chromatography : HPLC with C18 columns (acetonitrile/water gradient) separates isomers based on polarity differences .
- X-ray crystallography : Resolves ambiguities in nitro-group orientation and methyl substitution patterns .
Advanced Research Questions
Q. What computational approaches predict the electronic and steric effects of nitro and methyl groups?
- DFT calculations : Use B3LYP/6-31G* basis sets to model nitro-group electron-withdrawing effects and methyl-group steric hindrance .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to identify binding affinities. For example, π-π stacking between the benzimidazole core and aromatic residues enhances inhibition .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- pH stability : Nitro groups degrade in strongly basic conditions (pH >10), forming amine byproducts. Stability is optimal at pH 4–7 .
- Thermal stability : Decomposition occurs above 150°C, confirmed by TGA-DSC analysis .
Data Table:
| Condition | Stability Outcome | Reference |
|---|---|---|
| pH 2–7 | Stable (<5% degradation in 24h) | |
| pH 10 | 40% degradation in 6h | |
| 100°C | Stable for 12h |
Q. What methodologies assess the compound’s biological activity, and how are contradictions in data resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
